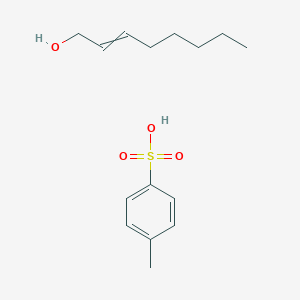
4-Methylbenzenesulfonic acid;oct-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
C7H8+H2SO4→C7H7SO3H+H2O
For the preparation of oct-2-en-1-ol, one common method is the reduction of oct-2-enal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid is often carried out in large reactors where toluene is continuously fed into a stream of concentrated sulfuric acid. The reaction mixture is then cooled, and the product is crystallized out. For oct-2-en-1-ol, industrial production may involve the catalytic hydrogenation of oct-2-enal using a metal catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles.
Esterification: It can react with alcohols to form esters.
Reduction: It can be reduced to form the corresponding sulfonamide.
Oct-2-en-1-ol can undergo:
Oxidation: It can be oxidized to form oct-2-enal or oct-2-enoic acid.
Hydrogenation: It can be hydrogenated to form octanol.
Addition Reactions: It can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
For 4-Methylbenzenesulfonic acid: Common reagents include alcohols (for esterification), reducing agents like lithium aluminum hydride (for reduction), and nucleophiles like amines (for substitution).
For Oct-2-en-1-ol: Common reagents include oxidizing agents like potassium permanganate (for oxidation), hydrogen gas with a metal catalyst (for hydrogenation), and halogens (for addition reactions).
Major Products Formed
From 4-Methylbenzenesulfonic acid: Esters, sulfonamides, and substituted aromatic compounds.
From Oct-2-en-1-ol: Oct-2-enal, oct-2-enoic acid, and octanol.
Scientific Research Applications
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes. Oct-2-en-1-ol has applications in the flavor and fragrance industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid as a catalyst involves the activation of electrophiles through protonation, making them more susceptible to nucleophilic attack. This enhances the rate of various organic reactions. Oct-2-en-1-ol, being an unsaturated alcohol, can participate in various biochemical pathways, including oxidation and reduction reactions, which are essential in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Octanol: Similar to oct-2-en-1-ol but is a saturated alcohol.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidic nature and its ability to act as a catalyst in various organic reactions. Oct-2-en-1-ol is unique due to its unsaturation, which allows it to participate in a wider range of chemical reactions compared to its saturated counterpart, octanol.
Properties
CAS No. |
113120-16-4 |
|---|---|
Molecular Formula |
C15H24O4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;oct-2-en-1-ol |
InChI |
InChI=1S/C8H16O.C7H8O3S/c1-2-3-4-5-6-7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,9H,2-5,8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
MAGWIVKYOJZOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















